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molecular formula C11H20O3 B8663293 tert-Butyl 6-oxoheptanoate

tert-Butyl 6-oxoheptanoate

Cat. No. B8663293
M. Wt: 200.27 g/mol
InChI Key: JMMVPQWWMIXKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642592B2

Procedure details

10.0 g (about 90% pure, 62.4 mmol) of 6-oxoheptanoic acid were initially charged in 71.8 ml of cyclohexane, and 20.46 g (93.6 mmol) of tert-butyl 2,2,2-trichloroacetimidate and 15 ml of dichloromethane were added. At −10° C. 0.55 ml (6.24 mmol) of trifluoromethanesulfonic acid were slowly added dropwise to the solution. The resulting suspension was stirred overnight with warming to RT. The insoluble precipitate was then removed by filtration. The filtrate was washed twice with sodium bicarbonate solution and with saturated sodium chloride solution, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 5:1). On standing overnight, a solid precipitated from the product obtained in this manner. This solid was removed by filtration with suction and discarded. The target product, obtained in the form of the filtrate, was not purified any further. This gave 4.51 g (36.1% of theory) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
71.8 mL
Type
solvent
Reaction Step One
Quantity
20.46 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:10])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].ClC(Cl)(Cl)C(=N)O[C:15]([CH3:18])([CH3:17])[CH3:16].ClCCl.FC(F)(F)S(O)(=O)=O>C1CCCCC1>[O:1]=[C:2]([CH3:10])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C(CCCCC(=O)O)C
Name
Quantity
71.8 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
20.46 g
Type
reactant
Smiles
ClC(C(OC(C)(C)C)=N)(Cl)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
0.55 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At −10° C
CUSTOM
Type
CUSTOM
Details
The insoluble precipitate was then removed by filtration
WASH
Type
WASH
Details
The filtrate was washed twice with sodium bicarbonate solution and with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 5:1)
WAIT
Type
WAIT
Details
On standing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
a solid precipitated from the product
CUSTOM
Type
CUSTOM
Details
obtained in this manner
CUSTOM
Type
CUSTOM
Details
This solid was removed by filtration with suction
CUSTOM
Type
CUSTOM
Details
The target product, obtained in the form of the filtrate
CUSTOM
Type
CUSTOM
Details
was not purified any further

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O=C(CCCCC(=O)OC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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